N-(4-Fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine
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Overview
Description
N-(4-Fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine is a nitrogen-containing heterocyclic compound. It features a pyrazolo[3,4-b]pyrazine core, which is a fused ring system consisting of pyrazole and pyrazine rings. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, a one-pot cascade and metal-free reaction can be employed to synthesize trisubstituted pyrazolo[3,4-b]pyrazines . This method involves the use of 1-phenyl-2-(1H-pyrrol-1-yl)ethanone as a starting material.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-Fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(4-Fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Industry: The compound can be used in the development of new materials with specific properties, such as catalysts and sensors.
Mechanism of Action
The mechanism of action of N-(4-Fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine Derivatives: These compounds share a similar core structure and exhibit a wide range of biological activities.
Pyrazolopyridine Derivatives: These compounds also contain a fused ring system and are used in various medicinal chemistry applications.
Uniqueness
N-(4-Fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine is unique due to its specific substitution pattern and the presence of a fluorophenyl group. This structural feature may contribute to its distinct biological activities and potential therapeutic applications.
Properties
CAS No. |
87594-99-8 |
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Molecular Formula |
C17H12FN5 |
Molecular Weight |
305.31 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-1-phenylpyrazolo[3,4-b]pyrazin-5-amine |
InChI |
InChI=1S/C17H12FN5/c18-12-6-8-13(9-7-12)21-16-11-19-17-15(22-16)10-20-23(17)14-4-2-1-3-5-14/h1-11H,(H,21,22) |
InChI Key |
KMBUDZWMMPVZKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=NC=C(N=C3C=N2)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
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